2-Ethyl-1-(3-phenoxypropyl)benzimidazole
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Overview
Description
2-Ethyl-1-(3-phenoxypropyl)benzimidazole is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.371. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the primary research applications of 2-Ethyl-1-(3-phenoxypropyl)benzimidazole derivatives is their antimicrobial activity. The synthesis and characterization of benzimidazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain benzimidazole compounds possess potent activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). These findings suggest the potential of this compound derivatives in developing new antimicrobial agents.
Antitubercular Activity
Another significant application of this compound is in the treatment of tuberculosis. A study evaluated the antitubercular activity of phenoxyalkylbenzimidazole derivatives, finding compounds with submicromolar activity against Mycobacterium tuberculosis. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 52 nM without being cytotoxic to eukaryotic cells, highlighting its selectivity for M. tuberculosis over other bacterial species (Chandrasekera et al., 2015). This research indicates the potential of this compound derivatives as promising antitubercular agents.
DNA Interaction and Cytotoxicity
The interaction of benzimidazole derivatives with DNA and their subsequent effects on cellular processes have been extensively studied. A series of benzimidazole compounds showed the ability to bind DNA through an intercalative mode, inducing cellular DNA lesions and demonstrating cytotoxicity against various cancer cell lines, such as human lung, breast, and cervical cancer cells. This suggests their potential application in cancer therapy (Paul et al., 2015).
DNA Topoisomerase Inhibition
Benzimidazole derivatives have also been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Such inhibitors can disrupt the DNA replication process in cancer cells, making them a target for anticancer drug development (Alpan et al., 2007).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a wide range of targets due to their versatile nature . They have been reported as corrosion inhibitors for metals and alloys , and also exhibit antiproliferative and antimicrobial activities .
Mode of Action
For instance, as corrosion inhibitors, they form a protective film on the metal surface, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of biological activity, benzimidazole derivatives have been shown to interfere with mitosis in fungi and mammalian cells .
Biochemical Pathways
Benzimidazole and its analogues have been shown to exhibit numerous medicinal and pharmacological performances due to their skeletal resemblance with naturally occurring nucleotides .
Pharmacokinetics
Benzimidazole derivatives are known to have diverse pharmacological properties, which suggests they may have favorable adme properties .
Result of Action
Benzimidazole derivatives have been reported to have various effects, such as inhibiting corrosion by forming a protective film on the metal surface , and interfering with mitosis in fungi and mammalian cells .
Action Environment
Benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Future Directions
The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines are some of the future directions .
Properties
IUPAC Name |
2-ethyl-1-(3-phenoxypropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-18-19-16-11-6-7-12-17(16)20(18)13-8-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVIJAXYGJDTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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